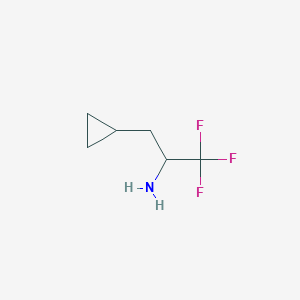
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine is a chemical compound with the molecular formula C₆H₁₀F₃N It is characterized by the presence of a cyclopropyl group and three fluorine atoms attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine typically involves the reaction of cyclopropylamine with trifluoropropanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoropropan-2-amine: Similar in structure but lacks the cyclopropyl group.
1,1,1-Trifluoro-2-propanol: Contains a hydroxyl group instead of an amine group.
1,1,1-Trifluoropropan-2-yl hydrazine: Features a hydrazine group instead of an amine group.
Uniqueness
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine is unique due to the presence of both a cyclopropyl group and trifluoromethyl group, which impart distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .
Biological Activity
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The molecular structure of this compound includes:
- A cyclopropane ring which contributes to the rigidity and steric interactions.
- A trifluorinated group that enhances lipophilicity and bioavailability.
- An amine functional group that can participate in various chemical reactions.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Cyclopropane derivatives and trifluoroacetaldehyde.
- Reagents : Common reagents include bases such as sodium hydride or potassium tert-butoxide.
- Conditions : The reaction is generally conducted under controlled temperatures to optimize yield and purity.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The amine group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits various biological activities:
In Vivo Studies
Animal models have been used to assess the therapeutic potential of this compound:
- Neurodegenerative Models : In transgenic mouse models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque deposition .
Case Studies
One notable case study involved the evaluation of this compound in a mouse model for tauopathies:
- Study Findings : The compound stabilized microtubules and reduced tau hyperphosphorylation, suggesting a mechanism for its neuroprotective effects .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has provided insights into optimizing biological activity:
- Fluorination : The presence of trifluoromethyl groups has been shown to enhance binding affinity to target proteins.
- Cyclopropane Ring Influence : Variations in the cyclopropane structure significantly affect the compound's pharmacokinetics and dynamics.
Properties
Molecular Formula |
C6H10F3N |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
3-cyclopropyl-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5(10)3-4-1-2-4/h4-5H,1-3,10H2 |
InChI Key |
KWYQEGWKRJFSPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















